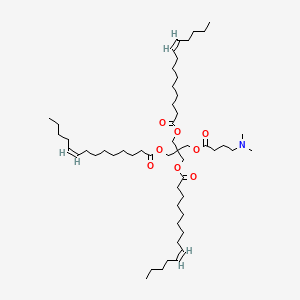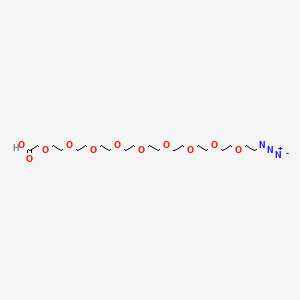
Azido-PEG9-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG9-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG9-CH2COOH is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide and subsequent functionalization. The azide group is introduced via nucleophilic substitution reactions, while the terminal carboxylic acid is added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization of ethylene oxide followed by controlled functionalization steps. The process is optimized for high yield and purity, ensuring the product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG9-CH2COOH undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Amidation Reactions: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses copper catalysts to facilitate the reaction between azides and alkynes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkynes like DBCO for copper-free click reactions
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions
Amide Bonds: Resulting from amidation reactions
Aplicaciones Científicas De Investigación
Azido-PEG9-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates bioconjugation and labeling of biomolecules for imaging and diagnostic purposes
Medicine: Employed in drug delivery systems and the development of targeted therapies
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
Azido-PEG9-CH2COOH exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkynes
Carboxylic Acid Group: Reacts with primary amines to form stable amide bonds
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG4-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG12-CH2COOH
Uniqueness
Azido-PEG9-CH2COOH stands out due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .
Propiedades
Fórmula molecular |
C20H39N3O11 |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25) |
Clave InChI |
BHKLKNWRGIHSJG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


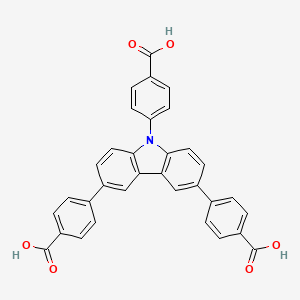
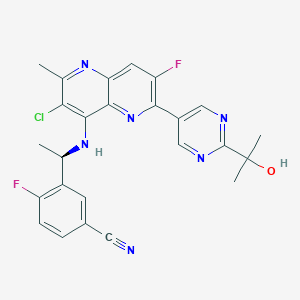
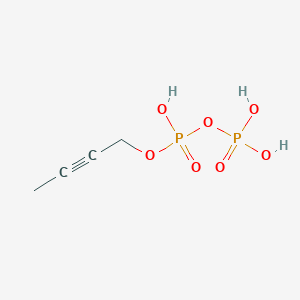
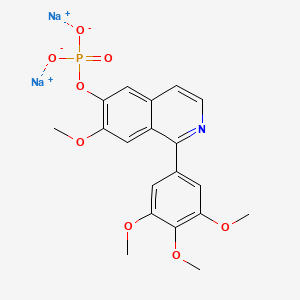
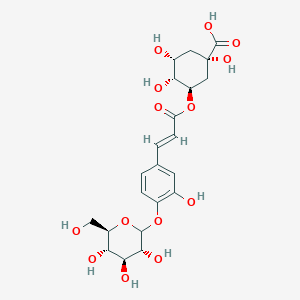
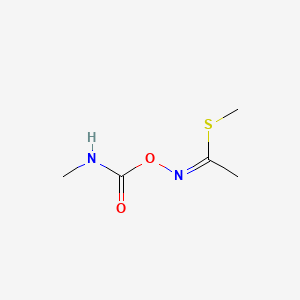
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
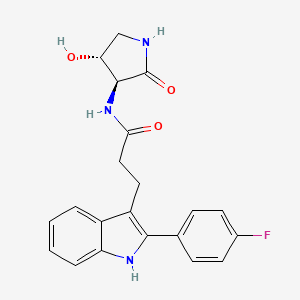
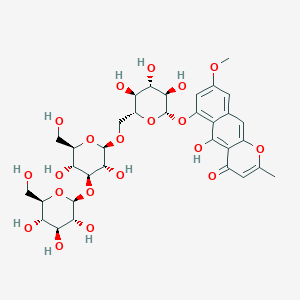
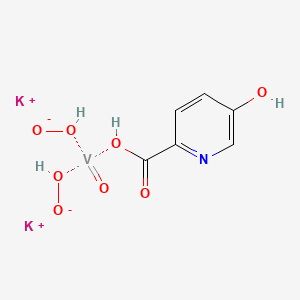
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
